molecular formula C9H12ClN5 B14438901 Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- CAS No. 79868-83-0

Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)-

Cat. No.: B14438901
CAS No.: 79868-83-0
M. Wt: 225.68 g/mol
InChI Key: CANIXRWFFXPTIO-UHFFFAOYSA-N
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Description

Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- is a chemical compound with the molecular formula C9H12ClN5. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- typically involves the reaction of 4-chloro-2-methylaniline with cyanamide under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidodicarbonimidic diamide, N-(4-chloro-2-methylphenyl)- stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .

Properties

CAS No.

79868-83-0

Molecular Formula

C9H12ClN5

Molecular Weight

225.68 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C9H12ClN5/c1-5-4-6(10)2-3-7(5)14-9(13)15-8(11)12/h2-4H,1H3,(H6,11,12,13,14,15)

InChI Key

CANIXRWFFXPTIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C(N)N=C(N)N

Origin of Product

United States

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